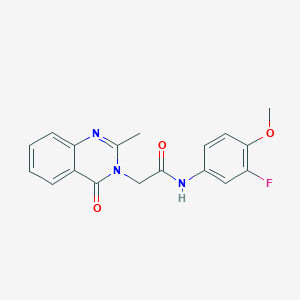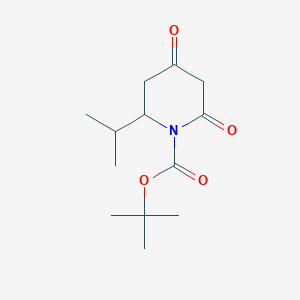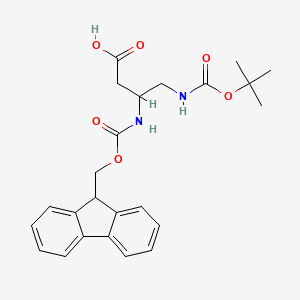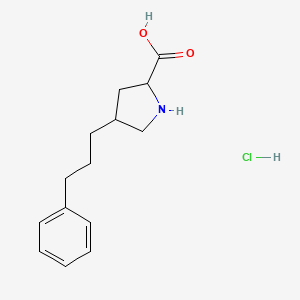
Furan-2-carboxylic acid tert-butylcarbamoyl-(4-chloro-phenyl)-methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(TERT-BUTYLCARBAMOYL)(4-CHLOROPHENYL)METHYL FURAN-2-CARBOXYLATE is a complex organic compound that features a furan ring, a chlorophenyl group, and a tert-butylcarbamoyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (TERT-BUTYLCARBAMOYL)(4-CHLOROPHENYL)METHYL FURAN-2-CARBOXYLATE typically involves the condensation of tert-butyl 2-amino phenylcarbamate with substituted carboxylic acids in the presence of coupling reagents such as EDCI and HOBt . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions under optimized conditions to maximize yield and minimize by-products. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: (TERT-BUTYLCARBAMOYL)(4-CHLOROPHENYL)METHYL FURAN-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furanones.
Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The tert-butylcarbamoyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the chlorophenyl group can produce phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(TERT-BUTYLCARBAMOYL)(4-CHLOROPHENYL)METHYL FURAN-2-CARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of (TERT-BUTYLCARBAMOYL)(4-CHLOROPHENYL)METHYL FURAN-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl (4-chlorophenyl)carbamate: Shares the chlorophenyl and tert-butylcarbamoyl groups but lacks the furan ring.
tert-Butyl (4-(chlorosulfonyl)phenyl)carbamate: Contains a chlorosulfonyl group instead of the furan ring.
Uniqueness: (TERT-BUTYLCARBAMOYL)(4-CHLOROPHENYL)METHYL FURAN-2-CARBOXYLATE is unique due to the presence of the furan ring, which imparts distinct chemical and physical properties
Eigenschaften
Molekularformel |
C17H18ClNO4 |
|---|---|
Molekulargewicht |
335.8 g/mol |
IUPAC-Name |
[2-(tert-butylamino)-1-(4-chlorophenyl)-2-oxoethyl] furan-2-carboxylate |
InChI |
InChI=1S/C17H18ClNO4/c1-17(2,3)19-15(20)14(11-6-8-12(18)9-7-11)23-16(21)13-5-4-10-22-13/h4-10,14H,1-3H3,(H,19,20) |
InChI-Schlüssel |
IZGZQIFZKDPSHP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)NC(=O)C(C1=CC=C(C=C1)Cl)OC(=O)C2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[1-(2-ethyl-6-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}propanedinitrile](/img/structure/B12503330.png)

![3-(3-methoxypropyl)-2-(methylsulfanyl)-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12503349.png)



![N-{[5-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B12503365.png)
![4-{(4-chlorophenyl)[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]methyl}morpholine](/img/structure/B12503378.png)
![Methyl 3-{[(3-butoxyphenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12503385.png)

![1,2-Dimethyl-4-{4-[(4-methylphenyl)sulfonyl]phenoxy}benzene](/img/structure/B12503401.png)

![1-{2-[(4-Methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12503406.png)

